2,5-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c20-15-7-8-16(21)18(13-15)28(26,27)22-11-4-12-24-19(25)10-9-17(23-24)14-5-2-1-3-6-14/h1-3,5-10,13,22H,4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKARDWFFUSPFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and cytotoxic effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 405.4 g/mol
- CAS Number : 1021056-65-4
The structure includes a sulfonamide group, which is often associated with various pharmacological properties, and a pyridazinone ring that contributes to its biological activity .
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study evaluating various derivatives, it was found that certain pyridazinone derivatives demonstrated 71.2–82.9% edema inhibition , comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
Table 1: Anti-inflammatory Activity Comparison
| Compound | % Oedema Inhibition | Reference Drug Comparison |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 85.6% | - |
| Diclofenac | 83.4% | - |
Cytotoxic Effects
The cytotoxic evaluation of this compound revealed weak positive cytotoxic effects in vitro, with a percentage growth inhibition (GI%) observed in various cancer cell lines. The tested derivatives showed varying degrees of effectiveness against different cancer types, indicating potential for further development as an anticancer agent .
Table 2: Cytotoxicity Results
| Compound | Cell Line Tested | % Growth Inhibition |
|---|---|---|
| This compound | NCI 59 Panel | TBD |
| Imatinib (Reference Drug) | NCI 59 Panel | 20/59 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. The presence of the sulfonamide moiety is significant as it has been linked to enhanced COX inhibitory activity .
Case Studies
- Study on Anti-inflammatory Properties : A comprehensive study evaluated the anti-inflammatory effects of various pyridazinone derivatives, including the target compound. Results indicated significant edema reduction in animal models, suggesting a promising therapeutic profile for inflammatory diseases.
- Cytotoxicity Evaluation : In vitro studies conducted on multiple cancer cell lines showed that while the compound exhibited some cytotoxic activity, further modifications may be necessary to enhance its efficacy against specific cancer types.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Fluorine substitution at the 2- and 5-positions optimizes steric and electronic interactions with target proteins, as seen in FDA-approved fluorinated drugs (e.g., ciprofloxacin).
- Synthetic Challenges : Introducing fluorine requires specialized reagents (e.g., Selectfluor), increasing complexity compared to benzyloxy derivatives .
Q & A
Basic: What are the common synthetic routes for preparing 2,5-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions starting with pyridazine and benzenesulfonamide precursors. Key steps include:
- Functionalization of pyridazine : Introducing the 6-oxo-3-phenyl group via nucleophilic substitution or coupling reactions .
- Propyl linker attachment : Alkylation or Mitsunobu reactions to connect the pyridazine moiety to the propyl chain .
- Sulfonamide coupling : Reacting the intermediate with 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in DMF) .
Analytical techniques like HPLC (for purity) and NMR (structural confirmation) are critical for monitoring intermediates and final product validation .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during sulfonamide coupling?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance solubility and reactivity of sulfonyl chlorides .
- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Base choice : Using Hunig’s base (DIEA) instead of triethylamine improves regioselectivity in sterically hindered systems .
Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., molar ratios, reaction time) .
Basic: What functional groups in this compound are most reactive, and how do they influence stability?
Key reactive groups:
- Sulfonamide (-SO2NH-) : Susceptible to hydrolysis under strong acidic/basic conditions; stability studies should monitor pH (4–9 range recommended) .
- Pyridazinone (6-oxo group) : Prone to oxidation; storage under inert atmosphere (N2/Ar) is advised .
- Fluorine substituents : Electron-withdrawing effects enhance electrophilic reactivity but reduce susceptibility to nucleophilic attack .
Advanced: How can QSAR models guide structural modifications to enhance biological activity?
Quantitative Structure-Activity Relationship (QSAR) studies focus on:
- Descriptor selection : Parameters like logP, polar surface area, and Hammett constants correlate with membrane permeability and target binding .
- Bioisosteric replacement : Replacing the phenyl group in the pyridazinone moiety with heteroaromatic rings (e.g., thiophene) may improve selectivity for enzyme targets .
- Molecular docking : Virtual screening against crystallographic data of target enzymes (e.g., dihydropteroate synthase) identifies favorable binding conformations .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., absence of propyl linker degradation) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects halogen isotope patterns .
- HPLC-DAD : Assesses purity (>95% threshold for biological assays) and identifies byproducts from sulfonamide coupling .
Advanced: How can contradictory bioactivity data across cell-based assays be resolved?
Potential approaches:
- Dose-response standardization : Ensure consistent compound solubility (e.g., using DMSO with <0.1% v/v to avoid cytotoxicity) .
- Target validation : Use CRISPR knockout models to confirm on-target effects vs. off-target interactions .
- Metabolic stability assays : Evaluate compound degradation in cell media (e.g., LC-MS to quantify intact compound over time) .
Basic: What biological targets are hypothesized for this compound?
Based on structural analogs, potential targets include:
- Enzymes : Dihydropteroate synthase (antimicrobial) or carbonic anhydrase (anticancer) due to sulfonamide’s affinity for zinc-containing active sites .
- Receptors : G-protein-coupled receptors (GPCRs) modulated by the pyridazinone moiety’s hydrogen-bonding capacity .
Advanced: What experimental strategies elucidate the mechanism of action in enzyme inhibition?
- Kinetic assays : Measure Ki values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry between the compound and purified enzyme .
- X-ray crystallography : Resolve co-crystal structures to identify critical binding interactions (e.g., sulfonamide coordination to catalytic zinc) .
Basic: How does the compound’s logP affect its pharmacokinetic properties?
- logP ~2.5 (predicted) : Balances solubility (for absorption) and lipophilicity (for membrane penetration) .
- Modifications : Introducing hydrophilic groups (e.g., morpholine) on the propyl linker improves aqueous solubility but may reduce blood-brain barrier penetration .
Advanced: What strategies mitigate oxidative degradation of the pyridazinone core during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
